2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidine core, a bicyclic scaffold combining thiophene and pyrimidine rings. The 3-butyl and 2,4-dioxo substituents on the core modulate electronic properties and solubility, while the acetamide side chain is linked to a 3,4-dimethoxybenzyl group, which may enhance lipophilicity and influence receptor binding. The dimethoxy groups could contribute to metabolic stability and pharmacokinetic profiles.
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-4-5-9-23-20(26)19-15(8-10-30-19)24(21(23)27)13-18(25)22-12-14-6-7-16(28-2)17(11-14)29-3/h6-8,10-11,19H,4-5,9,12-13H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISIFIYJLZJSCS-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC(=C(C=C3)OC)OC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O5S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
The compound acts as an inhibitor of PARP-1. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival. By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1. This inhibition disrupts the normal functioning of the DNA repair process, leading to genomic dysfunction and cell death.
Biological Activity
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3,4-dimethoxyphenyl)methyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidine class and features a unique core structure characterized by:
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 417.48 g/mol
- Purity : Generally above 95% in research applications.
The presence of a butyl group and a methoxyphenyl moiety enhances its structural complexity and potential biological activity.
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-d]pyrimidine family exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity against bacteria and fungi.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes related to disease mechanisms.
Structure–Activity Relationship (SAR)
The structure–activity relationship of thieno[3,2-d]pyrimidine derivatives has been extensively studied. For instance:
- Modifications at the 4-position of the thiophene ring can significantly alter inhibitory potency against target enzymes like MIF2 (macrophage migration inhibitory factor) tautomerase.
- The introduction of different substituents on the aromatic ring influences biological activity; for example, certain halogenated or alkylated groups enhance potency while others diminish it .
Case Studies
-
Inhibition of MIF2 Tautomerase Activity :
A study evaluated various thieno[3,2-d]pyrimidine derivatives for their inhibitory effects on MIF2 tautomerase activity. The compound exhibited an IC50 value indicative of moderate potency compared to established inhibitors. The results are summarized in Table 1.The presence of a butyl group did not significantly enhance activity compared to other substitutions .Compound IC50 (µM) 5d 27 4-CPPC 47 R110 15 -
Antimicrobial Testing :
Preliminary antimicrobial assays indicated that the compound displayed activity against several bacterial strains. Its effectiveness was comparable to standard antibiotics in some cases.
Table 1: Potency of MIF2 Tautomerase Inhibition by Thieno Derivatives
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 5d | 27 | Moderate potency |
| R110 | 15 | Enhanced by specific substitutions |
| Control | 47 | Standard reference |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The thienopyrimidine core (target) is distinct from benzodiazepine (11p), pyrazolopyrimidine (Example 83), and dihydropyrimidine (Compound 18) scaffolds.
Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound contrasts with fluorophenyl (Example 83) and azidomethyl-naphthalene (Compound 18). Fluorinated groups (Example 83) typically improve metabolic stability and binding affinity, while dimethoxy groups may favor blood-brain barrier penetration . The butyl chain on the target’s thienopyrimidine core could enhance membrane permeability compared to shorter alkyl chains in analogs like Compound 18 .
Synthesis and Yield: Compound 18 (52% yield) suggests that similar acetamide-thienopyrimidine derivatives might require optimized coupling strategies, though direct data for the target compound are lacking.
Example 83’s high melting point (~302°C) indicates strong crystalline stability, which the target compound may lack due to its flexible butyl and benzyl groups.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of thieno[3,2-d]pyrimidine precursors with butyl substituents under reflux conditions using polar aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Acetamide coupling via nucleophilic substitution or amidation reactions, often requiring bases such as potassium carbonate and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Key Conditions : Temperature control (60–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography .
Q. How is the compound characterized after synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What are the molecular weight and formula of the compound?
- Molecular Formula : C₂₄H₂₈N₄O₅S (exact formula may vary slightly based on substituents) .
- Molecular Weight : ~488.57 g/mol (calculated from isotopic distribution) .
Q. What biological activities have been preliminarily explored?
Early studies highlight:
- Anticancer Potential : Inhibition of kinase pathways (e.g., EGFR) in vitro .
- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological approaches include:
- Solvent Screening : Testing DMF vs. acetonitrile for solubility and reaction efficiency .
- Catalyst Optimization : Comparing EDC with dicyclohexylcarbodiimide (DCC) for amide bond formation .
- Temperature Gradients : Systematic evaluation of 50–120°C to balance reaction rate and side-product formation .
Q. How can contradictory purity data from HPLC and NMR be resolved?
- HPLC-MS Coupling : Detect co-eluting impurities with identical retention times but distinct mass signatures .
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping proton signals caused by conformational isomers .
Q. What computational strategies predict the compound’s biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against kinase libraries (e.g., PDB entries 1M17, 2ITO) .
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS to assess target selectivity .
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Substituent Variation : Replace the 3,4-dimethoxyphenyl group with halogenated or heteroaromatic moieties to modulate lipophilicity .
- Bioisosteric Replacements : Substitute the thienopyrimidine core with pyridopyrimidine to enhance solubility .
- Example SAR Table :
| Substituent (R) | LogP | IC₅₀ (EGFR Inhibition) |
|---|---|---|
| 3,4-Dimethoxy | 3.2 | 0.8 µM |
| 4-Fluorophenyl | 3.5 | 1.2 µM |
| 2-Thienyl | 2.9 | 0.5 µM |
Data derived from analogs in .
Q. What strategies address solubility limitations in in vivo assays?
- Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Nanoparticle Encapsulation : Use PEGylated liposomes to improve bioavailability .
Q. Which techniques elucidate binding interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB deposition) .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported biological activity across studies?
- Assay Standardization : Cross-validate using shared cell lines (e.g., MCF-7, HEK293) and protocols (e.g., MTT vs. CellTiter-Glo) .
- Meta-Analysis : Pool data from independent studies to identify outliers (e.g., Z-score analysis) .
Q. Why do computational predictions sometimes conflict with experimental results?
- Force Field Limitations : Use AMBER-FF or CHARMM36 for MD simulations to improve conformational sampling accuracy .
- Solvent Effects : Include explicit water molecules in docking studies to account for hydrophobic interactions .
Methodological Best Practices
Q. What quality control steps ensure batch-to-batch consistency?
- In-Process Monitoring : TLC at each synthetic step to track intermediates .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) over 14 days .
Q. How to prioritize analogs for preclinical testing?
- ADMET Prediction : Use SwissADME or ADMETLab to filter compounds with favorable pharmacokinetics .
- Toxicity Profiling : Zebrafish embryo assays (LC₅₀, teratogenicity) for early-stage toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
